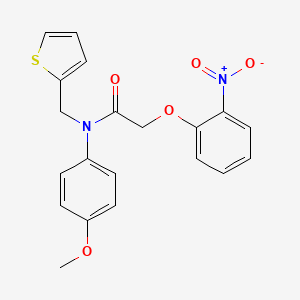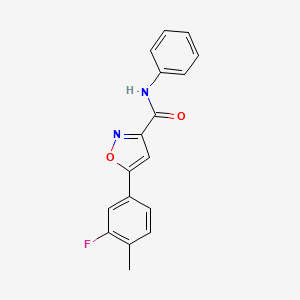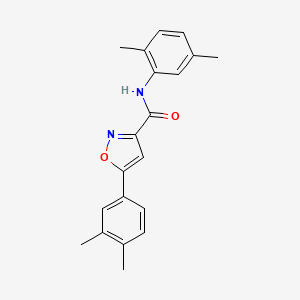![molecular formula C19H24N2O3S2 B11342375 N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11342375.png)
N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an isopropyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Attachment of the Isopropyl-Substituted Phenyl Group: The isopropyl-substituted phenyl group can be attached through a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with various biological targets, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Thiophene Derivatives: Compounds containing the thiophene nucleus, such as Tipepidine and Tioconazole, which have various therapeutic applications.
Uniqueness
N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, a thiophene sulfonyl group, and an isopropyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C19H24N2O3S2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-(2-propan-2-ylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N2O3S2/c1-14(2)16-8-3-4-9-17(16)20-19(22)15-7-5-11-21(13-15)26(23,24)18-10-6-12-25-18/h3-4,6,8-10,12,14-15H,5,7,11,13H2,1-2H3,(H,20,22) |
Clé InChI |
MYQIIQMIUJIJRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11342307.png)
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11342310.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11342322.png)
![N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11342333.png)
![2-[(4-methylbenzyl)sulfanyl]-N-(3-methylpyridin-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11342338.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11342341.png)


![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11342350.png)
![Methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11342353.png)
![4-methyl-7-(3-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342360.png)

![7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342388.png)
![N-(Adamantan-1-YL)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11342403.png)
